A Technical Guide to 1,3-Dicaffeoylquinic Acid: Discovery, Natural Sources, and Experimental Analysis
A Technical Guide to 1,3-Dicaffeoylquinic Acid: Discovery, Natural Sources, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicaffeoylquinic acid, also known as cynarin (B1669657), is a naturally occurring phenolic compound that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its discovery, wide-ranging natural sources, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, offering insights for researchers in drug discovery and development.
Discovery and Nomenclature
The journey of 1,3-dicaffeoylquinic acid's discovery is rooted in the study of the artichoke (Cynara cardunculus var. scolymus). In the mid-20th century, Italian scientists successfully isolated a bioactive compound from artichoke leaves which they named "cynarin".[1] Initially, its chemical structure was identified as 1,5-dicaffeoylquinic acid. However, in 1976, the International Union of Pure and Applied Chemistry (IUPAC) revised the nomenclature for caffeoylquinic acids, leading to the reclassification of this compound as 1,3-O-dicaffeoylquinic acid.[2] It is noteworthy that some research suggests that 1,3-dicaffeoylquinic acid may not be naturally present in significant amounts in fresh plant material but is rather an artifact formed from the isomerization of 1,5-O-dicaffeoylquinic acid during extraction processes, particularly with the application of heat.[1][2]
Natural Sources and Quantitative Distribution
1,3-Dicaffeoylquinic acid is found in a variety of plant species, with concentrations varying significantly depending on the plant part, geographical origin, and harvesting time. The following table summarizes the quantitative data available for 1,3-dicaffeoylquinic acid and its isomers in several documented botanical sources.
| Plant Species | Family | Plant Part | Concentration of Dicaffeoylquinic Acid Isomers | Reference |
| Cynara cardunculus var. scolymus (Artichoke) | Asteraceae | Heads | 2 - 20 µg/g (dry weight) of cynarin | [3][4] |
| Cynara cardunculus var. scolymus (Artichoke) | Asteraceae | Leaves | ~1.5% cynarin in methanolic extracts | [2] |
| Arctium lappa (Burdock) | Asteraceae | Root Extract | 1.35 ± 0.02 mg/g of 1,3-dicaffeoylquinic acid | [5] |
| Ilex paraguariensis (Yerba Mate) | Aquifoliaceae | Leaves | Contains 3,4-, 3,5-, and 4,5-dicaffeoylquinic acids | [6][7][8] |
| Inula viscosa | Asteraceae | Leaves | Contains 1,3-dicaffeoylquinic acid | [9][10] |
| Achillea millefolium (Yarrow) | Asteraceae | Aerial Parts | Presence of dicaffeoylquinic acid isomers confirmed | [11] |
| Matricaria chamomilla (Chamomile) | Asteraceae | Flowers | Presence of dicaffeoylquinic acid isomers confirmed | [11] |
| Equisetum arvense (Horsetail) | Equisetaceae | Aerial Parts | Presence of dicaffeoylquinic acid isomers confirmed | [11] |
| Gynura divaricata | Asteraceae | Whole Plant | Contains dicaffeoylquinic acid isomers | [12] |
| Centella asiatica | Apiaceae | Aerial Parts | Contains 1,3-dicaffeoylquinic acid | [13] |
| Xanthium sibiricum | Asteraceae | Whole Plant | Contains 1,3-dicaffeoylquinic acid | [13] |
Experimental Protocols
Accurate extraction, isolation, and quantification of 1,3-dicaffeoylquinic acid are crucial for research and development. The following section details established methodologies.
Extraction of 1,3-Dicaffeoylquinic Acid
Objective: To extract dicaffeoylquinic acids from plant material.
Method: Ultrasound-Assisted Extraction (UAE)
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Sample Preparation: Air-dry the plant material (e.g., leaves, roots) in a well-ventilated area, shielded from direct sunlight. Once dried, grind the material into a fine powder using a laboratory mill.
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Extraction Procedure:
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Weigh a precise amount of the powdered plant material (e.g., 1 gram).
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Suspend the powder in a suitable solvent. A common and effective solvent is 80% methanol (B129727) in water. A typical solvent-to-sample ratio is 10:1 (v/w).
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Place the vessel containing the mixture in an ultrasonic bath.
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Sonicate for a specified duration, for example, 30 minutes at a controlled temperature (e.g., 40°C).
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After sonication, centrifuge the mixture at a high speed (e.g., 5000 x g) for 10 minutes to separate the supernatant from the solid residue.
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Carefully collect the supernatant.
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To maximize the yield, the extraction process can be repeated on the plant residue.
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Combine the supernatants from all extractions.
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Filter the combined supernatant through a 0.45 µm membrane filter to remove any remaining particulate matter before proceeding to analysis or purification.
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Isolation of 1,3-Dicaffeoylquinic Acid
Objective: To purify 1,3-dicaffeoylquinic acid from a crude extract.
Method: High-Speed Counter-Current Chromatography (HSCCC)
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Sample Preparation: The crude extract obtained from the extraction step is concentrated under reduced pressure.
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HSCCC System and Solvent System:
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A two-phase solvent system is required. A commonly used system for separating dicaffeoylquinic acids is a mixture of chloroform, methanol, and water. The optimal ratio should be determined empirically, for example, 8:8:4 (v/v/v).
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The two phases are thoroughly mixed and allowed to separate. The upper aqueous phase is typically used as the stationary phase, and the lower organic phase as the mobile phase.
-
-
Isolation Procedure:
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The HSCCC column is first filled entirely with the stationary phase.
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The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase is pumped through the column in a head-to-tail direction at a defined flow rate (e.g., 2.0 mL/min).
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After the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established, the sample solution (crude extract dissolved in a small volume of the biphasic solvent system) is injected into the column.
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The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm), and fractions are collected at regular intervals.
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The collected fractions are then analyzed by an appropriate method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the purified 1,3-dicaffeoylquinic acid.
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Quantification of 1,3-Dicaffeoylquinic Acid
Objective: To determine the concentration of 1,3-dicaffeoylquinic acid in an extract.
Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
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Chromatographic System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a photodiode array detector.
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Chromatographic Conditions:
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient elution is typically employed using:
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Solvent A: 0.1% Formic acid in water.
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Solvent B: Acetonitrile.
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-
Gradient Program: A typical gradient might be: 0-10 min, 10-25% B; 10-25 min, 25-50% B; 25-30 min, 50-10% B, followed by a re-equilibration period. The exact gradient should be optimized for the specific separation.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: Monitoring at 325 nm is suitable for dicaffeoylquinic acids.
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Injection Volume: 10 µL.
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Quantification:
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Prepare a stock solution of a certified reference standard of 1,3-dicaffeoylquinic acid in a suitable solvent (e.g., methanol).
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From the stock solution, prepare a series of calibration standards of known concentrations.
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Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
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Inject the filtered plant extract.
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The concentration of 1,3-dicaffeoylquinic acid in the sample is determined by comparing its peak area to the calibration curve.
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Signaling Pathways
1,3-Dicaffeoylquinic acid and its isomers exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate two such pathways.
Caption: PI3K/Akt signaling pathway modulation by 1,3-dicaffeoylquinic acid.
Caption: Inhibition of the NF-κB signaling pathway by dicaffeoylquinic acids.
References
- 1. JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0299107A1 - Process for separating and obtaining dicaffeylquinic acids - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of 1,3-dicaffeoylquinic acid and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
